2,4-Diamino-6-methyl-7-hydroxypteridine

Catalog No.
S626987
CAS No.
19152-92-2
M.F
C7H8N6O
M. Wt
192.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Diamino-6-methyl-7-hydroxypteridine

CAS Number

19152-92-2

Product Name

2,4-Diamino-6-methyl-7-hydroxypteridine

IUPAC Name

2,4-diamino-6-methyl-8H-pteridin-7-one

Molecular Formula

C7H8N6O

Molecular Weight

192.18 g/mol

InChI

InChI=1S/C7H8N6O/c1-2-6(14)12-5-3(10-2)4(8)11-7(9)13-5/h1H3,(H5,8,9,11,12,13,14)

InChI Key

HJIYAWDHZICEAC-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N=C(N=C2NC1=O)N)N

Synonyms

2,4-diamino-6-methyl-7-hydroxypteridine, 2,4-DMHPT

Canonical SMILES

CC1=NC2=C(N=C(N=C2NC1=O)N)N

Isomeric SMILES

CC1=NC2=C(NC(=NC2=NC1=O)N)N

The exact mass of the compound 2,4-Diamino-6-methyl-7-hydroxypteridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33414. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Pteridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Biomarker Discovery and Disease Studies:

DMHP has been investigated as a potential biomarker for certain diseases. Studies suggest that DMHP levels might be altered in specific disease conditions, such as:

  • Neurodegenerative diseases: Research indicates that DMHP levels might be decreased in the cerebrospinal fluid of patients with Alzheimer's disease compared to healthy individuals [].
  • Cancer: Studies have explored the potential of DMHP as a biomarker for early detection of certain cancers, but further research is needed to validate its clinical utility [].

It's important to note that these are preliminary findings, and more research is needed to confirm the role of DMHP as a biomarker in various diseases.

Antibacterial and Antiprotozoal Properties:

DMHP exhibits antibacterial and antiprotozoal activities against various pathogens. Studies have shown that it can:

  • Inhibit the growth of some bacterial strains, including Staphylococcus aureus and Escherichia coli [].
  • Show activity against protozoan parasites like Leishmania spp., which cause Leishmaniasis [].

2,4-Diamino-6-methyl-7-hydroxypteridine is a heterocyclic compound belonging to the pteridine family, characterized by its unique structure that includes two amino groups at positions 2 and 4, a methyl group at position 6, and a hydroxyl group at position 7. Its molecular formula is C7H8N6OC_7H_8N_6O, and it has been identified with the CAS number 19152-92-2 . The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

  • Oxidation: The hydroxyl group at position 7 can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: The compound can undergo reduction reactions, particularly at the amino groups, leading to the formation of amines.
  • Substitution: The amino groups at positions 2 and 4 can participate in nucleophilic substitution reactions, allowing for the synthesis of various derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 2,4-diamino-6-methyl-7-hydroxypteridine exhibits significant biological activity. It has been studied for its potential role in:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, which prevents substrate binding and subsequent catalytic activity.
  • Nucleic Acid Interaction: It can intercalate into nucleic acids, disrupting their structure and function, which may be relevant in cancer therapy and antimicrobial actions .
  • Therapeutic Potential: Ongoing studies are exploring its utility as a therapeutic agent against diseases such as cancer and bacterial infections .

The synthesis of 2,4-diamino-6-methyl-7-hydroxypteridine typically involves several steps:

  • Starting Material Preparation: The synthesis begins with the preparation of 2,4-diamino-6-chloropyrimidine.
  • Chlorination: The starting material is treated with phosphorus oxychloride to introduce a chlorine atom at position 6.
  • Hydrolysis: The chlorinated intermediate is hydrolyzed at elevated temperatures (around 90°C) to yield the desired compound .

Industrial production methods are similar but scaled up for larger quantities, optimizing reaction conditions for high yield and purity.

2,4-Diamino-6-methyl-7-hydroxypteridineContains methyl and hydroxyl groups at specific positionsSpecific substitution pattern enhances reactivityUsed in research and industrial applications2,4-Diamino-6-hydroxymethyl-7-hydroxypteridineHydroxymethyl group at position 6Different reactivity profile due to hydroxymethylPotentially different biological activities2,4-Diamino-7-hydroxy-pteridineLacks methyl group at position 6Unique due to absence of methyl groupMay have distinct therapeutic potentials2-Amino-6,7-dimethyl-4-hydroxypteridineDimethyl substitution alters propertiesEnhanced lipophilicity compared to othersMay exhibit different pharmacokinetics

The uniqueness of 2,4-diamino-6-methyl-7-hydroxypteridine lies in its specific substitution pattern that imparts distinct chemical and biological properties compared to these similar compounds. This specificity enhances its value for certain research and industrial purposes .

Studies on the interactions of 2,4-diamino-6-methyl-7-hydroxypteridine reveal its ability to bind with various molecular targets:

  • Molecular Docking Studies: These studies suggest that the compound can effectively bind to specific enzymes or receptors, potentially leading to inhibitory effects that could be harnessed therapeutically .
  • Biochemical Pathways: The compound may affect pathways involved in DNA replication and repair due to its intercalating properties with nucleic acids.

Historical Evolution of Condensation-Based Synthesis Routes

The foundational synthesis of 2,4-diamino-6-methyl-7-hydroxypteridine derives from the Gabriel-Isay condensation, which couples 5,6-diaminopyrimidines with 1,2-dicarbonyl compounds. Early industrial processes, such as those described in U.S. Patent 4,080,325, utilized 2,4,5,6-tetraaminopyrimidine hydrochloride and dihydroxyacetone in acetate-buffered systems. However, these methods suffered from low yields (30–45%) due to competing isomer formation, particularly the 2,4-diamino-7-hydroxymethylpteridine byproduct.

The Piper-Montgomery modification (1974) marked a turning point by replacing acetate buffers with hydrochloride salts and introducing molecular oxygen instead of air. This adjustment reduced reaction times from 12–18 hours to 3–6 hours while improving the 6-hydroxymethyl/7-hydroxymethyl isomer ratio to 20:1. Subsequent refinements in the 1980s focused on eliminating divalent anions (sulfite, borate) that catalyzed undesirable isomerization, achieving yields of 60–75% in controlled pH environments.

pH-Dependent Reaction Optimization for Improved Yield and Purity

Critical pH control between 2.5–5.4 governs both reaction kinetics and product distribution. At pH 3.0, the 6-hydroxymethyl isomer predominates (85–90% selectivity), while pH >5.5 favors 7-hydroxymethyl byproducts (Table 1). Oxygen saturation further enhances selectivity by suppressing methylpteridine formation through oxidative stabilization of intermediates.

Table 1: pH-Dependent Product Distribution in Industrial Synthesis

pH Range6-Hydroxymethyl Isomer (%)7-Hydroxymethyl Byproduct (%)Methylpteridine (%)
2.5–3.582–894–83–6
4.0–5.465–7815–227–12
>5.5<40>45>20

Data synthesized from U.S. Patent 4,306,064 and GB1595338.

Recent studies demonstrate that substituting dihydroxyacetone with methylglyoxal pretreated with NaHSO₃ at 0–5°C improves 6-substituted isomer yields to 92% in laboratory settings. However, scale-up challenges persist due to exothermic side reactions above 25°C.

Byproduct Formation Analysis in Industrial-Scale Production

Industrial processes generate three primary byproducts:

  • 2,4-Diamino-7-hydroxymethylpteridine (5–22%): Forms via C7-hydroxylation under basic conditions
  • 2,4-Diamino-6-methylpteridine (3–12%): Results from over-reduction in oxygen-deficient environments
  • Oligomeric condensation products (2–7%): Arise from incomplete ring closure

Advanced purification techniques, including pH-gradient crystallization and reverse-phase chromatography, reduce total impurities to <1.5% in pharmaceutical-grade batches. Process analytical technology (PAT) monitoring reveals that maintaining dissolved oxygen >8 ppm decreases methylpteridine formation by 63% compared to ambient air systems.

Novel Catalytic Approaches for Regioselective Functionalization

Emerging strategies focus on enhancing regioselectivity through:

Halogen-Mediated Cyclization

6-exo-dig iodo/bromo cyclization of N-propargyl-aminopyrimidinones achieves 89–94% yields with <2% isomeric byproducts. Iodine (3 equiv.) in dichloromethane selectively generates 4-oxo-2,3-diaryl-pteridin-8-ium halides, enabling late-stage functionalization.

Table 2: Halogen Effects on Cyclization Efficiency

Halogen SourceYield (%)6-Substituted Isomer (%)Reaction Time (h)
I₂92984
NBS85956
Br₂78938

Adapted from PMC10616752.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates Gabriel-Isay condensations, achieving 88% yield with 97:3 6-/7-isomer ratios. This method reduces energy consumption by 40% compared to conventional heating.

Solid-Phase Synthesis

Immobilizing pyrimidine intermediates on polystyrene resins enables iterative functionalization, producing 2,4-diamino-6-methyl-7-hydroxypteridine derivatives with 94–97% purity. This approach simplifies purification but requires specialized equipment for large-scale production.

XLogP3

-1.4

Other CAS

19152-92-2

Dates

Last modified: 04-14-2024

Explore Compound Types